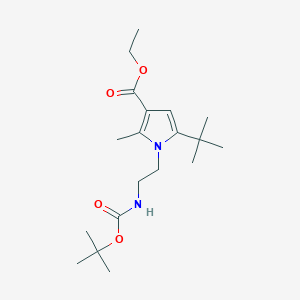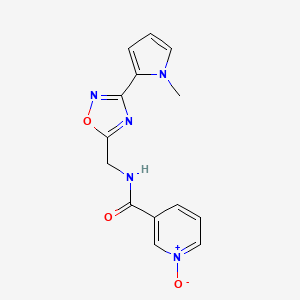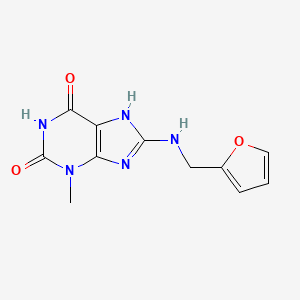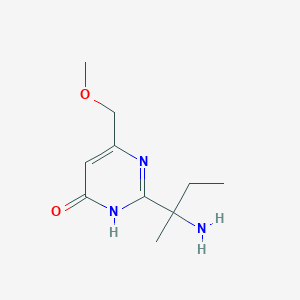![molecular formula C18H16N4O3S B2918784 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097891-57-9](/img/structure/B2918784.png)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazine ring, a benzofuran ring, and a sulfonamide group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyridine and pyrazine rings might undergo electrophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Mécanisme D'action
The exact mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the activity of specific enzymes, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in a clinical setting.
Orientations Futures
There are several future directions for the research on N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide. Some of these include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. In vivo studies to evaluate the safety and efficacy of the compound in animal models.
4. Clinical trials to evaluate the potential therapeutic applications of the compound in humans.
5. Development of analogs of the compound with improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has shown promising results in various studies for its potential therapeutic applications in various diseases. While there is still much to be understood about its exact mechanism of action, the research on this compound holds great promise for the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves the reaction of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with 3-(pyridin-4-yl)pyrazine-2-carbaldehyde in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-26(24,15-1-2-17-14(11-15)5-10-25-17)22-12-16-18(21-9-8-20-16)13-3-6-19-7-4-13/h1-4,6-9,11,22H,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEYWGXQZJDBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)
![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)




![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)